molecular formula C10H10O4 B13946792 2-Methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid CAS No. 857020-49-6

2-Methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

Cat. No.: B13946792
CAS No.: 857020-49-6
M. Wt: 194.18 g/mol
InChI Key: UOXXCQFAWJHSGE-UHFFFAOYSA-N
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Description

2-Methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is an organic compound with the molecular formula C10H10O4 It is a derivative of benzodioxane, a bicyclic structure containing a benzene ring fused with a dioxane ring

Preparation Methods

The synthesis of 2-Methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid typically involves the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2-Methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into alcohols or other reduced forms.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.

Mechanism of Action

The mechanism of action of 2-Methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2-Methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological activities.

Properties

CAS No.

857020-49-6

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

2-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

InChI

InChI=1S/C10H10O4/c1-6-5-13-9-4-7(10(11)12)2-3-8(9)14-6/h2-4,6H,5H2,1H3,(H,11,12)

InChI Key

UOXXCQFAWJHSGE-UHFFFAOYSA-N

Canonical SMILES

CC1COC2=C(O1)C=CC(=C2)C(=O)O

Origin of Product

United States

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